![molecular formula C21H21N5 B2779095 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2380085-87-8](/img/structure/B2779095.png)
2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a tetrahydroquinoline structure. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which combines multiple bioactive heterocyclic systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as β-amino alcohols . The final step involves the coupling of these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up from laboratory conditions to industrial-scale reactors, ensuring that the reactions remain efficient and safe at larger volumes.
化学反应分析
Types of Reactions
2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield benzimidazole N-oxide, while reduction of the azetidine ring would yield a secondary amine derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive moieties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is likely related to its ability to interact with biological macromolecules. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function . The azetidine ring may also interact with enzymes, altering their activity. The compound’s overall structure allows it to fit into specific binding sites, disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole moiety and have similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring are known for their antimicrobial properties.
Quinoline derivatives: These compounds are widely studied for their antimalarial and anticancer activities.
Uniqueness
What sets 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is the combination of these three bioactive moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-23-19-8-4-5-9-20(19)26(14)17-12-25(13-17)21-16(11-22)10-15-6-2-3-7-18(15)24-21/h4-5,8-10,17H,2-3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRROHADUPYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=C5CCCCC5=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
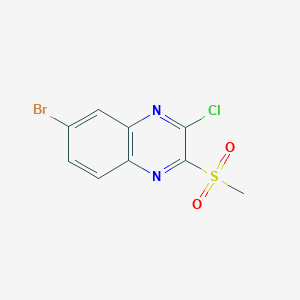
![N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2779016.png)
![[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2779017.png)
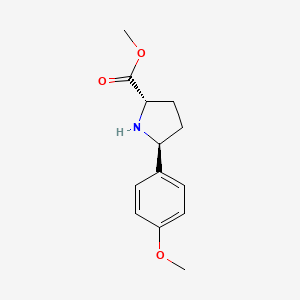
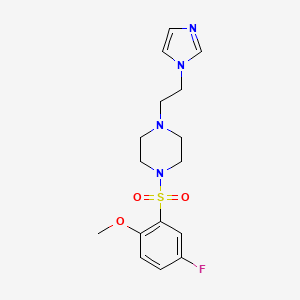

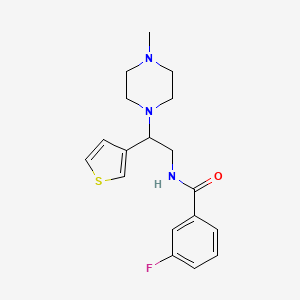
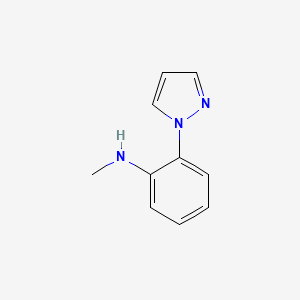
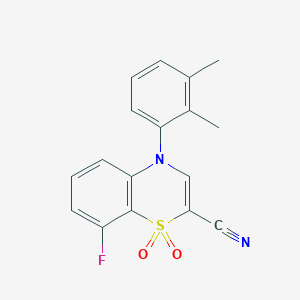
![(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B2779025.png)
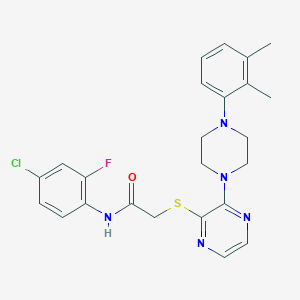
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2779027.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2779033.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2779034.png)
